Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate
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Overview
Description
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate is a compound that features a unique combination of thiophene and furan rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and furan rings in a single molecule makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate typically involves the formation of the thiophene and furan rings followed by their coupling and subsequent carbamate formation. One common method involves the use of thiophene-2-carboxaldehyde and furan-2-carboxaldehyde as starting materials. These aldehydes undergo a series of reactions, including condensation and cyclization, to form the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine.
Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2-amine.
Uniqueness
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate is unique due to the presence of both thiophene and furan rings in a single molecule. This dual heterocyclic structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl N-[(5-thiophen-2-ylfuran-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-7-8-4-5-9(15-8)10-3-2-6-16-10/h2-6H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCWKZJRHOXJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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